molecular formula C28H22Cl2N2O3 B15018990 4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide

Cat. No.: B15018990
M. Wt: 505.4 g/mol
InChI Key: UQWRPPGHTUPPAM-KBVAKVRCSA-N
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Description

This compound is a benzohydrazide derivative featuring two 4-chlorobenzyloxy substituents. The core structure consists of a benzohydrazide backbone (C₆H₅–C(=O)–NH–NH₂) with an (E)-configured hydrazone linkage. The two 4-chlorobenzyloxy groups are positioned at the 4-position of the benzoyl ring and the 2-position of the benzylidene ring. This substitution pattern is critical for its physicochemical properties, such as lipophilicity and electronic effects, which influence biological activity .

Properties

Molecular Formula

C28H22Cl2N2O3

Molecular Weight

505.4 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H22Cl2N2O3/c29-24-11-5-20(6-12-24)18-34-26-15-9-22(10-16-26)28(33)32-31-17-23-3-1-2-4-27(23)35-19-21-7-13-25(30)14-8-21/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI Key

UQWRPPGHTUPPAM-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with a suitable phenol derivative to form the corresponding ether. This intermediate is then reacted with hydrazine hydrate to form the benzohydrazide. The final step involves the condensation of the benzohydrazide with an aldehyde or ketone to form the desired product under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols depending on the reducing agent used.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N’-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes structural variations and their implications:

Compound Name / CID Molecular Formula Key Substituents Biological Activity / Notes References
Target Compound C₂₈H₂₁Cl₂N₂O₃ Dual 4-Cl-benzyloxy groups at 4- and 2-positions Hypothesized enhanced enzyme inhibition due to electron-withdrawing Cl groups
CID 45054459 C₂₂H₁₉ClN₂O₃ 4-Methoxybenzylidene Increased metabolic stability but reduced potency compared to Cl-substituted analogs
CID 135842504 C₂₃H₂₁ClN₂O₄ 3-Ethoxy-4-hydroxybenzylidene Potential for hydrogen bonding; improved solubility
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide C₁₇H₁₈N₂O Methyl groups at 2,4-positions Lower enzyme inhibition (IC₅₀ > 50 µM) due to electron-donating groups
N′-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide C₂₁H₁₈ClN₃O₃S Sulfonohydrazide group Enhanced binding to sulfhydryl enzymes (e.g., MAO-B inhibition)
N′-{(E)-[3-(Benzyloxy)phenyl]methylene}-4-[(4-chlorobenzyl)oxy]benzohydrazide C₂₈H₂₂ClN₂O₃ Benzyloxy at 3-position Moderate activity against β-secretase (IC₅₀ ~ 20 µM)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Cl, NO₂): Improve enzyme binding via dipole interactions and increased lipophilicity.
  • Electron-Donating Groups (OCH₃, CH₃) : Reduce potency but enhance pharmacokinetic properties (e.g., metabolic stability).
  • Position of Substituents : The 4-position on the benzoyl ring and 2-position on the benzylidene ring (as in the target compound) optimize steric and electronic interactions with enzyme active sites .

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